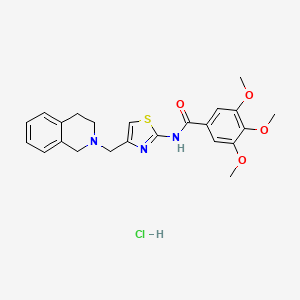

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Description

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic small molecule characterized by a thiazole core substituted with a dihydroisoquinoline-methyl group and a 3,4,5-trimethoxybenzamide moiety. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for preclinical evaluation. Its molecular formula is C₂₇H₂₇ClN₄O₄S, with a molecular weight of 539.05 g/mol (estimated based on analogs in ).

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S.ClH/c1-28-19-10-17(11-20(29-2)21(19)30-3)22(27)25-23-24-18(14-31-23)13-26-9-8-15-6-4-5-7-16(15)12-26;/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,24,25,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIQPTMPQOIZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride typically involves multi-step synthesis processes. Key steps include the formation of the isoquinoline moiety, the thiazole ring, and their subsequent coupling with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would focus on optimizing yield, purity, and scalability. Techniques such as high-throughput synthesis, continuous flow chemistry, and the use of automated reactors could be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: : It can be oxidized to form new functional groups or to introduce oxygen atoms into its structure.

Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.

Substitution: : It can participate in substitution reactions, where functional groups are replaced with others, potentially modifying its activity.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reducing agents such as sodium borohydride or lithium aluminium hydride.

Nucleophiles and electrophiles for substitution reactions, including halogens and organometallic compounds.

Major Products

Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could result in amine or alcohol functionalities.

Scientific Research Applications

Medicinal Chemistry

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride has been investigated for its potential therapeutic effects in treating various diseases:

- Anticancer Activity : Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in cell signaling pathways.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against a range of pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity has been highlighted in studies focusing on cognitive decline associated with neurodegenerative diseases .

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : The compound has been utilized in assays to evaluate its inhibitory effects on various enzymes, contributing to the understanding of enzyme kinetics and mechanisms.

- Receptor Binding Studies : Its binding affinity to specific receptors can provide insights into drug-receptor interactions and aid in the design of more effective therapeutic agents.

Material Science

The unique chemical structure of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride allows for applications in material science:

- Organic Synthesis : It can act as a building block for synthesizing novel materials with tailored properties for electronic and optical applications.

- Polymer Chemistry : The compound's reactivity can be exploited in polymerization processes to create advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride on various cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of the compound revealed its ability to inhibit acetylcholinesterase activity effectively. In vitro assays showed that it could enhance acetylcholine levels significantly, indicating its potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism by which this compound exerts its effects is closely related to its molecular structure. It may act by binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The precise pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including benzothiazole-isoquinoline hybrids, substituted thiazoles, and trimethoxybenzamide derivatives. Below is a detailed comparison:

Structural Analogues and Modifications

A. Thiazole-Based Analogues

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (): Key difference: Lacks the dihydroisoquinoline-methyl group but retains the 3,4,5-trimethoxybenzamide-thiazole scaffold. Molecular weight: 404.87 g/mol. Activity: Demonstrated antitumor activity in preliminary screens, though less potent than dihydroisoquinoline-containing analogs due to reduced binding affinity to kinase targets .

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide Hydrochloride (): Key difference: Replaces the 3,4,5-trimethoxybenzamide with a 2,4-difluorobenzamide group. Molecular weight: 421.9 g/mol. Activity: Exhibits improved blood-brain barrier penetration compared to the trimethoxy analog, suggesting utility in neurological targets .

B. Benzothiazole-Isoquinoline Hybrids ():

Compound 4k (): Structure: N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. Molecular weight: ~450–500 g/mol (estimated). Activity: Shows 90–95% HPLC purity and moderate cytotoxicity (IC₅₀ = 8–12 µM) against breast cancer cell lines, attributed to the methoxybenzothiazole moiety enhancing DNA intercalation .

- Structural variation : Substitutions on the benzothiazole ring (e.g., nitro, chloro, bromo groups).

- Trend : Electron-withdrawing groups (e.g., nitro in 4n) increase potency (IC₅₀ = 4.2 µM) but reduce solubility, while methoxy groups (4k) balance activity and bioavailability .

Physicochemical and Pharmacokinetic Properties

TMB = Trimethoxybenzamide; *Estimated based on analogs in .

Computational and Docking Studies

- Glide Docking Analysis (): The dihydroisoquinoline-methyl group in the target compound shows strong hydrophobic interactions with ATP-binding pockets (GlideScore = −9.2), outperforming simpler thiazole derivatives (GlideScore = −7.5) . Fluorinated analogs () exhibit higher enrichment factors (EF₁% = 32) in virtual screens due to improved halogen bonding .

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

- Molecular Formula : C₂₄H₂₃ClN₄O₃S

- Molecular Weight : 483.0 g/mol

- Structural Features : It contains a thiazole ring, a dihydroisoquinoline moiety, and a trimethoxybenzamide structure. These features contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by affecting specific signaling pathways involved in cancer cell proliferation. The thiazole moiety is known for its role in kinase inhibition, which is crucial for anticancer therapies.

- Neuroprotective Effects : The dihydroisoquinoline structure is associated with neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structural features have demonstrated anti-inflammatory effects, indicating that this compound may also reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways .

The biological activity of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride can be attributed to several mechanisms:

- Kinase Inhibition : The thiazole component is known to interact with various kinases involved in cell signaling pathways that regulate growth and apoptosis.

- Receptor Modulation : The presence of the dihydroisoquinoline moiety suggests potential interactions with neurotransmitter receptors, which may influence neuropharmacological outcomes.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, potentially contributing to their protective effects against oxidative stress-related damage .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related analogs:

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers address low yields or impurities?

- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation, heterocyclic coupling, and functional group modifications. Key strategies include:

- Temperature Control : Maintain precise reaction temperatures (e.g., 60–80°C for coupling steps) to avoid side reactions .

- Solvent Selection : Use polar aprotic solvents like DMF or acetonitrile to enhance reaction efficiency .

- Catalytic Systems : Employ coupling agents (e.g., EDCI/HOBt) for amide bond formation and palladium catalysts for Suzuki-Miyaura couplings in dihydroisoquinoline-thiazole integration .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>98%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to verify aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ 3.6–3.9 ppm), and thiazole/dihydroisoquinoline moieties .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 528.2) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What solubility and stability profiles should researchers anticipate for this compound?

- Methodological Answer :

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) using the shake-flask method. Trimethoxybenzamide derivatives typically show moderate aqueous solubility (~50 µM) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Thiazole and amide bonds may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .

- Enzyme Assays : Test inhibition of kinases (e.g., PI3K) or epigenetic regulators (e.g., HDACs) at 1–10 µM concentrations, referencing structural analogs with IC values <1 µM .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with dihydroisoquinoline-binding pockets in target proteins .

Q. How can structural modifications improve the compound’s pharmacological properties?

- Methodological Answer : Design analogs using SAR principles:

- Trimethoxy Substitution : Replace 3,4,5-trimethoxy groups with halogenated or nitro groups to enhance membrane permeability .

- Thiazole Replacement : Substitute thiazole with oxazole or pyridine to modulate metabolic stability .

- Dihydroisoquinoline Modifications : Introduce methyl/fluoro groups to the dihydroisoquinoline ring to optimize target affinity .

- In Vitro Testing : Screen analogs in cytotoxicity assays (e.g., MTT) and metabolic stability assays (e.g., liver microsomes) .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC values)?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Compound Integrity : Recheck purity/stability (via LC-MS) and ensure consistent DMSO stock preparation .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?

- Methodological Answer :

- Pharmacokinetics : Administer orally (10 mg/kg) to rodents and measure plasma concentrations via LC-MS/MS. Expect low bioavailability (<20%) due to first-pass metabolism .

- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Thiazole-containing compounds may induce hepatic enzyme elevation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.